molecular formula C7H13NO B13488844 {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers

{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers

Cat. No.: B13488844
M. Wt: 127.18 g/mol
InChI Key: RBRGUQJMTLMBDH-UHFFFAOYSA-N
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Description

{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, mixture of diastereomers, is a bicyclic amine compound with a unique structure. It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired diastereomers. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-oxabicyclo[2.2.1]heptan-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.

    2-Methylidene-7-oxanorbornane: A derivative with a methylene group, used in radical-induced polymerizations.

    7-Oxabicyclo[3.1.1]heptane: A related compound with a different ring size and substitution pattern.

Uniqueness

{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine is unique due to its specific amine functionality and the presence of multiple diastereomers. This diversity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-3-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-4-7-5-1-2-6(3-5)9-7/h5-7H,1-4,8H2

InChI Key

RBRGUQJMTLMBDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)CN

Origin of Product

United States

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